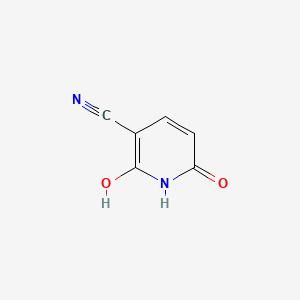

2,6-ジヒドロキシ-3-シアノピリジン

概要

説明

2,6-Dihydroxy-3-cyanopyridine (2,6-DHCYP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a heterocyclic compound containing a pyridine ring with two hydroxyl groups and a cyano group. 2,6-DHCYP is a colorless, odorless, and non-toxic crystalline solid which is soluble in water and alcohols. It is generally synthesized using a modified pyridine synthesis method, and its properties make it a useful compound for research purposes.

科学的研究の応用

抗増殖活性

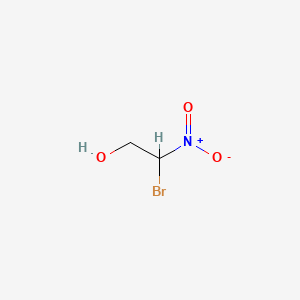

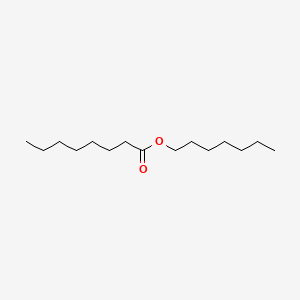

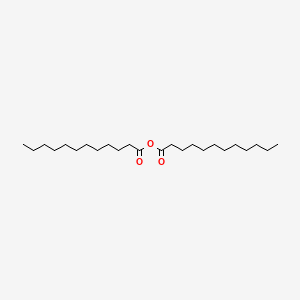

2,6-ジヒドロキシ-3-シアノピリジン: は、その潜在的な抗増殖効果について研究されています。 研究によると、この化合物の誘導体は、肝臓がん細胞株(HEPG2)に対して有望な抗腫瘍活性を示し、いくつかの誘導体は、ドキソルビシンなどの参照薬に比べて有意な効力を示しています {svg_1}。これは、新しい抗がん療法の開発におけるその潜在的な用途を示唆しています。

細胞毒性

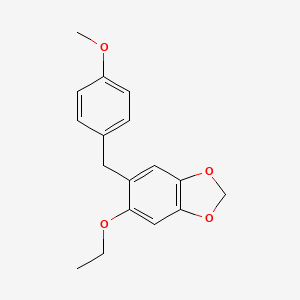

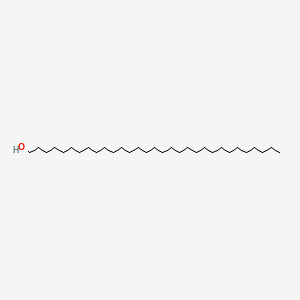

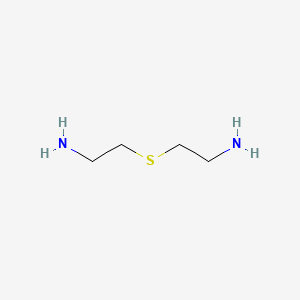

2,6-ジヒドロキシ-3-シアノピリジンの誘導体の細胞毒性は、前立腺がん(PC-3)、乳がん(MDA-MB-231)、肝細胞がん(HepG2)など、さまざまなヒトがん細胞株に対して評価されてきました {svg_2}。これらの研究は、この化合物の作用機序とそのがん治療としての可能性を理解するために不可欠です。

サーバイビンモジュレーション

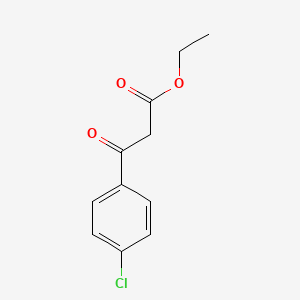

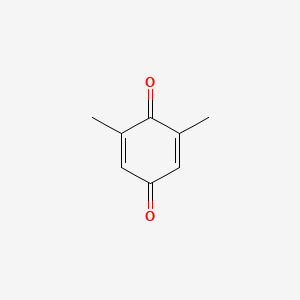

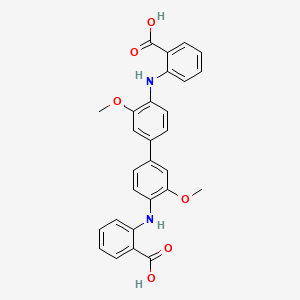

この化合物は、サーバイビンモジュレーションに焦点を当てた研究の一部となっています。サーバイビンは、アポトーシスを阻害し、多くの癌で過剰発現するタンパク質です。 2,6-ジヒドロキシ-3-シアノピリジンの誘導体は、サーバイビン発現を低下させることが示されており、癌細胞におけるアポトーシス誘導における役割を示唆しています {svg_3}.

ヒト血液の同定

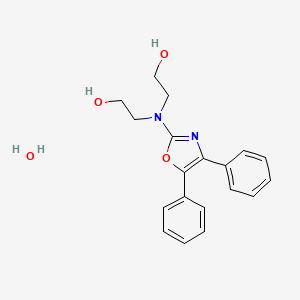

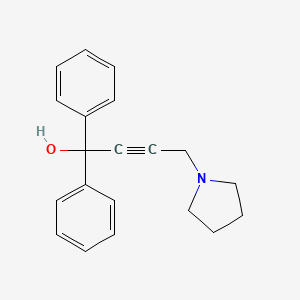

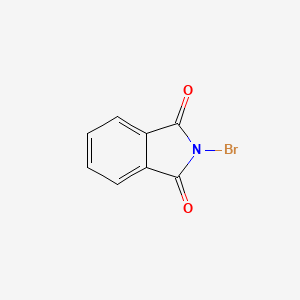

2,6-ジヒドロキシ-3-シアノピリジン: は、ヒト血液中で同定されていますが、自然発生的な代謝産物ではありません。 その存在は、この化合物またはその誘導体への暴露を示しており、ヒトエクスポソームの一部となっています {svg_4}。この同定は、毒性学的研究とさまざまな化学物質へのヒト暴露の理解にとって重要です。

化学合成

2,6-ジヒドロキシ-3-シアノピリジンの化学合成には、シアノ酢酸ヒドラゾンとの反応など、さまざまな方法が関与しており、潜在的な薬理活性を有する誘導体を生成します {svg_5}。その合成を理解することは、医薬品化学におけるその用途を探索するための鍵となります。

薬理学的用途

2,6-ジヒドロキシ-3-シアノピリジンとその誘導体は、抗腫瘍の可能性に加えて、降圧、解熱、抗炎症、鎮痛、強心、抗菌などのさまざまな薬理活性を有することが報告されています {svg_6}。この幅広い活動は、それをさらなる創薬と研究のための貴重な化合物にします。

Safety and Hazards

作用機序

Target of Action

2,6-Dihydroxy-3-cyanopyridine, also known as 2,6-CNDP or 3-cyano-2,6-dihydroxypyridine, belongs to the class of organic compounds known as 3-pyridinecarbonitriles . These are organic compounds containing a pyridine ring substituted at the 3-position by a carbonitrile group

Mode of Action

It’s known that pyridine derivatives can participate in a variety of chemical reactions, including suzuki–miyaura (sm) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biochemical processes, including those involving organometallic chemistry .

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and distributed in the body .

生化学分析

Biochemical Properties

2,6-Dihydroxy-3-cyanopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with hepatic microsomal enzymes, which convert 2,6-Dihydroxy-3-cyanopyridine into 5-fluorouracil, a widely used chemotherapeutic agent . This conversion highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

The effects of 2,6-Dihydroxy-3-cyanopyridine on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s conversion into 5-fluorouracil affects neoplastic cells by impairing their proliferation through the inhibition of thymidylate synthase This inhibition disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells

Molecular Mechanism

At the molecular level, 2,6-Dihydroxy-3-cyanopyridine exerts its effects through various mechanisms. Its interaction with hepatic microsomal enzymes leads to the formation of 5-fluorouracil, which inhibits thymidylate synthase . This inhibition prevents the synthesis of thymidine, a nucleotide essential for DNA replication. Consequently, the compound induces DNA damage and triggers apoptosis in rapidly dividing cells. Additionally, 2,6-Dihydroxy-3-cyanopyridine may interact with other biomolecules, such as proteins and nucleic acids, altering their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dihydroxy-3-cyanopyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,6-Dihydroxy-3-cyanopyridine is relatively stable under standard laboratory conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to 2,6-Dihydroxy-3-cyanopyridine may lead to cumulative effects on cellular metabolism and gene expression, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of 2,6-Dihydroxy-3-cyanopyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. Higher doses can lead to adverse effects, such as cardiotoxicity and oxidative stress . These toxic effects are dose-dependent and may involve multiple pathways, including mitochondrial dysfunction and reactive oxygen species generation. Understanding the dosage effects of 2,6-Dihydroxy-3-cyanopyridine is crucial for optimizing its therapeutic applications and minimizing potential risks.

Metabolic Pathways

2,6-Dihydroxy-3-cyanopyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its conversion into 5-fluorouracil by hepatic microsomal enzymes is a key metabolic pathway This conversion involves multiple steps, including hydroxylation and deamination, leading to the formation of active metabolites

Transport and Distribution

The transport and distribution of 2,6-Dihydroxy-3-cyanopyridine within cells and tissues are mediated by various transporters and binding proteins. The compound’s hydrophilic nature facilitates its transport across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins may influence the compound’s localization and activity, modulating its effects on cellular processes. Understanding the transport and distribution of 2,6-Dihydroxy-3-cyanopyridine is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

2,6-Dihydroxy-3-cyanopyridine exhibits specific subcellular localization, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, such as the mitochondria and nucleus This subcellular localization is critical for its interaction with biomolecules and modulation of cellular processes

特性

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHKYHMCIAMQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188927 | |

| Record name | 2,6-Dihydroxy-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35441-10-2 | |

| Record name | 2,6-Dihydroxy-3-cyanopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035441102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35441-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxy-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIHYDROXY-3-CYANOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。